Antimicrobial agent-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

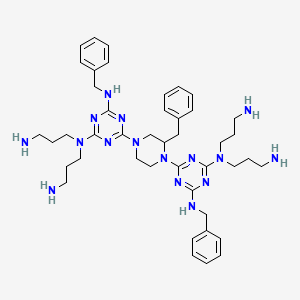

Structure

2D Structure

Properties

Molecular Formula |

C43H62N16 |

|---|---|

Molecular Weight |

803.1 g/mol |

IUPAC Name |

4-N,4-N-bis(3-aminopropyl)-2-N-benzyl-6-[3-benzyl-4-[4-(benzylamino)-6-[bis(3-aminopropyl)amino]-1,3,5-triazin-2-yl]piperazin-1-yl]-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C43H62N16/c44-20-10-24-56(25-11-21-45)40-50-38(48-31-35-16-6-2-7-17-35)52-42(54-40)58-28-29-59(37(33-58)30-34-14-4-1-5-15-34)43-53-39(49-32-36-18-8-3-9-19-36)51-41(55-43)57(26-12-22-46)27-13-23-47/h1-9,14-19,37H,10-13,20-33,44-47H2,(H,48,50,52,54)(H,49,51,53,55) |

InChI Key |

UQGVMWKDGZUMDO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(CN1C2=NC(=NC(=N2)NCC3=CC=CC=C3)N(CCCN)CCCN)CC4=CC=CC=C4)C5=NC(=NC(=N5)NCC6=CC=CC=C6)N(CCCN)CCCN |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling a New Frontier in Antimicrobial Research: The Discovery and Synthesis of a Novel Agent

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. This document provides a comprehensive technical overview of the discovery, synthesis, and preliminary evaluation of a promising new antimicrobial agent. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fight against infectious diseases.

Quantitative Antimicrobial Activity

The in-vitro antimicrobial efficacy of the novel agent was evaluated against a panel of clinically relevant pathogenic bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using standard microbroth dilution methods. The results are summarized in the table below, demonstrating potent activity against both Gram-positive and Gram-negative organisms.

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | Positive | 16 | 32 |

| Escherichia coli | Negative | 32 | 64 |

| Pseudomonas aeruginosa | Negative | 32 | 64 |

| Klebsiella pneumoniae | Negative | 16 | 32 |

| Acinetobacter baumannii | Negative | 8 | 16 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the synthesized agent was determined using the broth microdilution method in 96-well microtiter plates.

-

Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: The antimicrobial agent was serially diluted in MHB to create a range of concentrations.

-

Inoculation: Each well of the microtiter plate was inoculated with the prepared bacterial suspension.

-

Incubation: The plates were incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC was defined as the lowest concentration of the agent that completely inhibited visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

Following the MIC determination, the MBC was assessed to determine the bactericidal activity of the agent.

-

Subculturing: Aliquots from the wells showing no visible growth in the MIC assay were subcultured onto Mueller-Hinton Agar (MHA) plates.

-

Incubation: The MHA plates were incubated at 37°C for 24 hours.

-

Determination of MBC: The MBC was defined as the lowest concentration of the agent that resulted in a ≥99.9% reduction in the initial bacterial inoculum.

Synthesis of the Novel Antimicrobial Agent

The synthesis of the novel antimicrobial agent is a multi-step process involving the reaction of key intermediates. The general workflow for the synthesis is depicted in the diagram below.

Caption: General synthesis workflow for the novel antimicrobial agent.

Proposed Mechanism of Action

The precise mechanism of action of this novel antimicrobial agent is still under investigation. However, preliminary studies suggest that it may disrupt the bacterial cell membrane integrity, leading to leakage of intracellular components and ultimately cell death. The proposed signaling pathway is illustrated below.

Caption: Proposed mechanism of action of the novel antimicrobial agent.

This technical guide provides a preliminary overview of a novel antimicrobial agent. Further research is warranted to fully elucidate its mechanism of action, pharmacokinetic and pharmacodynamic properties, and in-vivo efficacy. The promising initial data suggests that this agent could be a valuable addition to the arsenal of drugs used to combat bacterial infections.

In-Depth Technical Guide: Spectrum of Activity for Antimicrobial Agent-9

For Research and Drug Development Professionals

Executive Summary

Antimicrobial Agent-9 is a novel investigational compound belonging to the fluoroquinolone class, distinguished by a unique C-7 bulky side chain that enhances its activity against a broad spectrum of bacterial pathogens, including several with established resistance to existing antimicrobial agents. This document provides a comprehensive overview of the in-vitro spectrum of activity for this compound, detailing its efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data presented herein are derived from standardized antimicrobial susceptibility testing protocols, which are described in detail. Furthermore, this guide illustrates the proposed mechanism of action and experimental workflows through detailed diagrams to facilitate a deeper understanding of the agent's pharmacological profile.

Proposed Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, this compound effectively traps the enzymes, leading to breaks in the bacterial chromosome and subsequent cell death. The bulky C-7 side chain is hypothesized to provide a secondary binding site on the enzyme complex, increasing the potency and stability of the interaction, even in the presence of common mutations that confer resistance to other fluoroquinolones.

An In-depth Technical Guide to Antimicrobial Agent-9 Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents with new mechanisms of action. A critical step in this process is the identification and validation of the molecular target of a novel antimicrobial agent, such as the hypothetical "Antimicrobial Agent-9." This technical guide provides an in-depth overview of the core principles and methodologies for the successful identification and validation of microbial drug targets. We will explore a range of established and cutting-edge techniques, from initial target discovery using affinity-based and genetic approaches to robust validation methods that confirm the biological relevance of the target. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the theoretical framework but also detailed experimental protocols and data presentation formats to facilitate practical application in the laboratory.

Introduction to Target Identification and Validation

Target identification is the process of elucidating the specific molecular entity (e.g., protein, nucleic acid) with which a bioactive compound, such as this compound, interacts to exert its effect.[1][2] Following identification, target validation is the crucial step of demonstrating that modulating the activity of this target is indeed responsible for the observed antimicrobial phenotype and that this modulation will have a therapeutic effect.[1] A well-validated target is essential for a successful drug development campaign, as it provides a clear mechanism of action and a basis for rational drug design and optimization.

The traditional paradigm of antimicrobial discovery often relied on phenotypic screening, where compounds are tested for their ability to inhibit microbial growth without prior knowledge of their target.[3] While effective in the golden era of antibiotics, this approach has yielded diminishing returns. Modern drug discovery increasingly employs target-based approaches, where a specific microbial target is first identified and then compounds are screened or designed to interact with it.[3] However, a resurgence of interest in phenotypic screening, coupled with advanced target deconvolution technologies, has created a powerful synergy between these two strategies.[2][3]

This guide will focus on the methodologies to bridge the gap between a promising antimicrobial hit, like this compound, and a validated drug target.

Target Identification Strategies

A variety of techniques can be employed to identify the molecular target of a novel antimicrobial agent. These can be broadly categorized into biochemical, genetic, and computational approaches.[2] Here, we focus on several key experimental strategies.

Affinity-Based Approaches

Affinity-based methods rely on the physical interaction between the antimicrobial agent and its target. These techniques typically involve immobilizing the antimicrobial agent on a solid support and using it as "bait" to capture its binding partners from a cell lysate.

Affinity chromatography is a powerful technique for isolating target proteins based on their specific binding to a ligand (in this case, this compound).[4] The captured proteins are then identified using mass spectrometry.

Experimental Workflow for Affinity Chromatography-Mass Spectrometry

Detailed Experimental Protocol: Affinity Chromatography

-

Preparation of Affinity Matrix:

-

Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin). Ensure that the modification does not abrogate its antimicrobial activity.

-

Immobilize the tagged this compound onto a solid support (e.g., streptavidin-coated agarose or magnetic beads) according to the manufacturer's instructions.[5]

-

-

Preparation of Cell Lysate:

-

Grow the target bacterium to mid-log phase and harvest the cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

-

Lyse the cells using mechanical (e.g., sonication, bead beating) or enzymatic (e.g., lysozyme) methods in a lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Binding:

-

Incubate the clarified cell lysate with the prepared affinity matrix for 1-2 hours at 4°C with gentle agitation.[6]

-

-

Washing:

-

Wash the affinity matrix several times with a wash buffer (e.g., lysis buffer with a lower concentration of detergent) to remove non-specifically bound proteins.[5]

-

-

Elution:

-

Elute the specifically bound proteins from the affinity matrix. Elution can be achieved by:

-

Competitive elution with a high concentration of the free (untagged) this compound.

-

Changing the buffer conditions (e.g., pH, ionic strength) to disrupt the binding interaction.[6]

-

Using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

-

-

-

Analysis:

-

Concentrate the eluted proteins.

-

Separate the proteins by one-dimensional or two-dimensional gel electrophoresis.

-

Visualize the protein bands (e.g., with Coomassie blue or silver staining).

-

Excise the protein bands of interest and subject them to in-gel digestion with a protease (e.g., trypsin).

-

Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the proteins.[7]

-

Genetic and In Vivo Approaches

Genetic approaches identify targets by observing how genetic modifications in the pathogen affect its susceptibility to the antimicrobial agent.

The yeast two-hybrid system is a powerful genetic method for identifying protein-protein interactions.[8] It can be adapted to identify the target of a small molecule by using the small molecule as a "bait" to screen a library of potential "prey" proteins.

Experimental Workflow for Yeast Two-Hybrid Screening

Detailed Experimental Protocol: Yeast Two-Hybrid Screening

-

Construct Bait and Prey Plasmids:

-

Bait Plasmid: Clone the gene for a known protein that binds to this compound (this may require prior knowledge or a modified approach) into a "bait" vector, creating a fusion with a DNA-binding domain (DBD), such as LexA or GAL4.[9]

-

Prey Library: Construct a cDNA library from the target bacterium in a "prey" vector, where each cDNA is fused to a transcriptional activation domain (AD), such as B42 or GAL4 AD.[9][10]

-

-

Yeast Transformation:

-

Screening for Interactions:

-

Plate the transformed yeast on a selective medium that lacks certain nutrients (e.g., histidine, leucine) and contains this compound.[10]

-

The interaction between the bait (bound to this compound) and a prey protein brings the DBD and AD into proximity, reconstituting a functional transcription factor.

-

This transcription factor then activates the expression of reporter genes, allowing the yeast to grow on the selective medium.

-

-

Identification and Validation:

-

Isolate the prey plasmids from the positive yeast colonies.[10]

-

Sequence the cDNA insert in the prey plasmid to identify the interacting protein.

-

Validate the interaction by re-transforming the identified prey plasmid with the bait plasmid and confirming reporter gene activation. Perform control experiments with unrelated bait proteins to ensure specificity.

-

Similar to the Y2H system, the bacterial two-hybrid system detects protein-protein interactions in E. coli.[12][13][14] It can be advantageous when studying bacterial proteins that may not fold correctly in yeast.[15]

Detailed Experimental Protocol: Bacterial Two-Hybrid System

-

Vector Construction:

-

Clone the gene of interest (the "bait") into a vector that fuses it to one fragment of a reporter protein (e.g., a subunit of adenylate cyclase or RNA polymerase).[15]

-

Clone a library of potential interacting partners (the "prey") into a second vector that fuses them to the complementary fragment of the reporter protein.[15]

-

-

Transformation and Screening:

-

Co-transform a suitable E. coli reporter strain with the bait and prey plasmids.[12]

-

Plate the transformed cells on a selective medium. If the bait and prey proteins interact, the reporter protein fragments are brought together, reconstituting its function.

-

This functional reporter then activates the expression of a selectable marker, allowing for growth or a colorimetric change (e.g., on MacConkey or X-Gal plates).[16]

-

-

Identification:

-

Isolate the prey plasmids from the positive colonies and sequence the insert to identify the interacting protein.

-

Phage display is a powerful technique for identifying peptides or proteins that bind to a specific target.[17] In the context of target identification, a library of peptides or protein fragments is displayed on the surface of bacteriophages. This library is then screened against the antimicrobial agent of interest.

Experimental Workflow for Phage Display Biopanning

Detailed Experimental Protocol: Phage Display Biopanning

-

Immobilization of the Target:

-

Immobilize this compound onto a solid surface, such as the wells of a microtiter plate or magnetic beads.[17]

-

-

Biopanning:

-

Incubate the immobilized this compound with a phage display library (e.g., a library of random peptides or a cDNA library from the target organism).[18][19]

-

Wash away unbound phages. The stringency of the washes can be increased in subsequent rounds to select for high-affinity binders.[18][19]

-

Elute the specifically bound phages, typically by changing the pH or using a competitive inhibitor.[18][19]

-

-

Amplification:

-

Iterative Rounds:

-

Repeat the panning and amplification steps for 3-5 rounds to enrich for phages that bind with high affinity and specificity.[18]

-

-

Identification:

-

After the final round of panning, isolate individual phage clones and sequence their DNA to identify the displayed peptide or protein fragment.

-

The identified protein is a candidate target of this compound.

-

Target Validation Strategies

Once a putative target has been identified, it is essential to validate that it is the biologically relevant target of the antimicrobial agent.

Genetic Validation

Genetic validation involves modulating the expression or function of the target gene to see if it alters the antimicrobial susceptibility of the organism.

CRISPRi is a powerful technique for sequence-specific gene knockdown in bacteria.[21][22] It utilizes a catalytically inactive Cas9 (dCas9) protein and a single guide RNA (sgRNA) to block transcription of the target gene.[23]

Experimental Workflow for CRISPRi-mediated Target Validation

Detailed Experimental Protocol: CRISPRi Gene Knockdown

-

Design and Clone sgRNA:

-

Design an sgRNA that specifically targets the promoter or coding sequence of the candidate target gene.[24]

-

Synthesize and clone the sgRNA sequence into a plasmid that also expresses a dCas9 protein. Often, the expression of dCas9 is inducible.

-

-

Transformation:

-

Introduce the CRISPRi plasmid into the target bacterium using an appropriate transformation method (e.g., electroporation, natural transformation).[25]

-

-

Gene Knockdown and Phenotypic Analysis:

-

Induce the expression of dCas9 and the sgRNA to achieve knockdown of the target gene.

-

Determine the Minimum Inhibitory Concentration (MIC) of this compound for the knockdown strain and a control strain (e.g., a strain with a non-targeting sgRNA).

-

A significant change in the MIC upon knockdown of the target gene provides strong evidence for target validation.

-

Biochemical and Biophysical Validation

These methods confirm the direct physical interaction between the antimicrobial agent and the purified target protein.

CETSA is a powerful method for confirming target engagement in a cellular context.[26] It is based on the principle that the binding of a ligand (this compound) can stabilize its target protein against thermal denaturation.[27]

Detailed Experimental Protocol: Cellular Thermal Shift Assay

-

Cell Treatment:

-

Heat Challenge:

-

Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures using a thermal cycler.[27]

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells to release the proteins.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[28]

-

-

Detection:

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that it binds to and stabilizes the target protein.

-

Data Presentation and Interpretation

Table 1: Comparison of Target Identification Methods

| Method | Principle | Advantages | Disadvantages |

| Affinity Chromatography-MS | Physical interaction | Direct identification; can identify protein complexes | Requires chemical modification of the drug; may miss low-affinity interactions |

| Yeast Two-Hybrid | Genetic (protein-protein interaction) | High-throughput; no protein purification needed | Prone to false positives/negatives; bacterial proteins may not fold correctly in yeast |

| Bacterial Two-Hybrid | Genetic (protein-protein interaction) | Suitable for bacterial proteins; faster than Y2H | Can have lower sensitivity than Y2H |

| Phage Display | In vitro selection | Can identify high-affinity binders; applicable to various targets | Requires library construction; may not reflect in vivo interactions |

Table 2: Quantitative Analysis of this compound Target Binding

| Target Protein | Method | Binding Affinity (Kd) | Notes |

| Target X | Isothermal Titration Calorimetry (ITC) | 50 nM | Direct measurement of binding thermodynamics |

| Target X | Surface Plasmon Resonance (SPR) | 45 nM | Real-time kinetics of binding |

| Target Y (control) | SPR | > 100 µM | No significant binding observed |

Note: The data in this table is hypothetical and should be replaced with experimental results for this compound. There is a demonstrated correlation between the binding affinity (Kd) of quinolone antibiotics to their gyrase target and their Minimum Inhibitory Concentrations (MICs).[30]

Signaling Pathways in Antimicrobial Action and Resistance

Understanding the signaling pathways affected by an antimicrobial agent can provide valuable insights into its mechanism of action and potential resistance mechanisms. In Staphylococcus aureus, two-component systems (TCS) are critical for sensing and responding to environmental stresses, including the presence of antibiotics.[31]

The WalKR Two-Component System

The WalKR (or YycGF) system is an essential TCS in S. aureus that plays a central role in controlling cell wall metabolism.[32][33][34][35] Mutations in the walK or walR genes have been linked to intermediate resistance to vancomycin.[31]

The GraRS Two-Component System

The GraRS TCS in S. aureus is involved in sensing and responding to cationic antimicrobial peptides (CAMPs) and plays a role in resistance to certain antibiotics like vancomycin.[36][37][38]

Conclusion

The identification and validation of the molecular target of a novel antimicrobial agent is a cornerstone of modern drug discovery. This guide has provided a comprehensive overview of key experimental strategies, from initial target discovery using affinity-based and genetic methods to robust validation techniques. The detailed protocols and data presentation formats are intended to serve as a practical resource for researchers in the field. By systematically applying these methodologies, the scientific community can accelerate the development of new antimicrobial therapies to combat the growing threat of antibiotic resistance. The successful elucidation of the target of this compound will pave the way for its optimization and clinical development, ultimately contributing to the arsenal of effective treatments for infectious diseases.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. conductscience.com [conductscience.com]

- 5. cube-biotech.com [cube-biotech.com]

- 6. Overview of Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]

- 9. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 10. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 11. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A bacterial two-hybrid selection system for studying protein–DNA and protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studying Protein-Protein Interactions Using a Bacterial Two-Hybrid System | Springer Nature Experiments [experiments.springernature.com]

- 14. Protein–Protein Interaction: Bacterial Two Hybrid | Springer Nature Experiments [experiments.springernature.com]

- 15. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. abdesignlabs.com [abdesignlabs.com]

- 18. Biopanning of Phage Display Libraries [cellorigins.com]

- 19. researchgate.net [researchgate.net]

- 20. Biopanning of Phage Displayed Peptide Libraries for the Isolation of Cell-Specific Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Gene Silencing Through CRISPR Interference in Bacteria: Current Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Gene Silencing Through CRISPR Interference in Bacteria: Current Advances and Future Prospects [frontiersin.org]

- 23. addgene.org [addgene.org]

- 24. How to Design a CRISPR Experiment for Bacteria [synapse.patsnap.com]

- 25. m.youtube.com [m.youtube.com]

- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

- 28. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 29. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 30. Drug-target binding quantitatively predicts optimal antibiotic dose levels in quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Evolution of Multidrug Resistance during Staphylococcus aureus Infection Involves Mutation of the Essential Two Component Regulator WalKR | PLOS Pathogens [journals.plos.org]

- 32. A defect in cell wall recycling confers antibiotic resistance and sensitivity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 33. The WalKR System Controls Major Staphylococcal Virulence Genes and Is Involved in Triggering the Host Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 34. osti.gov [osti.gov]

- 35. journals.asm.org [journals.asm.org]

- 36. The Staphylococcus aureus Two-Component Regulatory System, GraRS, Senses and Confers Resistance to Selected Cationic Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Investigation of the Staphylococcus aureus GraSR Regulon Reveals Novel Links to Virulence, Stress Response and Cell Wall Signal Transduction Pathways | PLOS One [journals.plos.org]

- 38. Frontiers | The Role of graRS in Regulating Virulence and Antimicrobial Resistance in Methicillin-Resistant Staphylococcus aureus [frontiersin.org]

Antimicrobial Agent-9: Mechanisms of Resistance Development

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Abstract: Antimicrobial Agent-9 is a novel synthetic fluoroquinolone derivative designed to target bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication. Its broad-spectrum activity has positioned it as a promising candidate for treating a variety of bacterial infections. However, the emergence of resistance threatens its long-term clinical efficacy. This document provides a comprehensive technical overview of the primary mechanisms by which bacteria develop resistance to Agent-9, details the experimental protocols for identifying and characterizing these mechanisms, and presents the associated quantitative data in a structured format.

Core Mechanisms of Resistance

Resistance to this compound is multifactorial, primarily arising from three core mechanisms that can occur independently or concurrently to confer varying levels of resistance.

Target Site Mutations

The most significant mechanism of high-level resistance to Agent-9 involves mutations in the genes encoding its primary targets: DNA gyrase (gyrA and gyrB subunits) and topoisomerase IV (parC and parE subunits). These mutations typically occur within a specific region of the genes known as the Quinolone Resistance-Determining Region (QRDR). Alterations in the amino acid sequence of the QRDR reduce the binding affinity of Agent-9 to the enzyme-DNA complex, rendering the drug less effective.

Efflux Pump Overexpression

Bacteria can acquire resistance by actively transporting Agent-9 out of the cell, thereby preventing it from reaching its intracellular targets. This is mediated by multidrug resistance (MDR) efflux pumps. The overexpression of native efflux systems, such as the AcrAB-TolC pump in Escherichia coli or the MexAB-OprM system in Pseudomonas aeruginosa, is a common mechanism. This overexpression is often regulated by complex signaling pathways that respond to cellular stress, including exposure to the antimicrobial agent itself.

Plasmid-Mediated Resistance

Resistance to Agent-9 can also be acquired horizontally through the transfer of mobile genetic elements, such as plasmids. These plasmids carry genes that confer resistance, including:

-

Qnr proteins (e.g., QnrA, QnrB, QnrS): These pentapeptide repeat proteins protect DNA gyrase and topoisomerase IV from Agent-9 binding.

-

Aminoglycoside Acetyltransferase AAC(6')-Ib-cr: A variant of an enzyme that not only acetylates aminoglycosides but can also modify ciprofloxacin and, by extension, Agent-9, reducing its activity.

-

QepA and OqxAB efflux pumps: Plasmid-encoded efflux pumps that contribute to low-level resistance.

Quantitative Data on Resistance

The following tables summarize the quantitative impact of various resistance mechanisms on the Minimum Inhibitory Concentration (MIC) of Agent-9.

Table 1: Agent-9 MIC Values for E. coli Strains with Different Resistance Mechanisms

| Strain ID | Genotype / Phenotype | Agent-9 MIC (µg/mL) |

| WT-1 | Wild-Type (Susceptible) | 0.015 |

| R-GyrA | gyrA (S83L) mutation | 0.25 |

| R-ParC | parC (S80I) mutation | 0.125 |

| R-GyrA-ParC | gyrA (S83L) + parC (S80I) | 4.0 |

| R-Efflux | AcrAB-TolC Overexpression | 0.125 |

| R-Combined | gyrA (S83L) + AcrAB-TolC Overexpression | 2.0 |

| R-Plasmid | QnrS-positive | 0.5 |

Table 2: Impact of Common QRDR Mutations on Agent-9 MIC in E. coli

| Gene | Mutation (Amino Acid Change) | Fold Increase in MIC |

| gyrA | Ser83Leu | 16x |

| gyrA | Asp87Asn | 8x |

| parC | Ser80Ile | 8x |

| parC | Glu84Gly | 4x |

Key Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

-

Preparation: Prepare a 2-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should typically span from 64 µg/mL to 0.008 µg/mL.

-

Inoculum Preparation: Culture the bacterial strain overnight on appropriate agar. Suspend colonies in saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension 1:150 in CAMHB to obtain a final inoculum density of 1 x 10^6 CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted drug, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10^5 CFU/mL. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is defined as the lowest concentration of Agent-9 that completely inhibits visible bacterial growth.

Protocol: DNA Sequencing of QRDRs in gyrA and parC

-

Genomic DNA Extraction: Extract high-quality genomic DNA from the bacterial culture using a commercial DNA extraction kit.

-

PCR Amplification: Amplify the QRDR of the gyrA and parC genes using specific primers.

-

gyrA Forward Primer: 5'-GATTGGTATTATGCGTATGC-3'

-

gyrA Reverse Primer: 5'-TTAGGTGATGTTGCCAATAG-3'

-

parC Forward Primer: 5'-ATGAGCGATATCGTTATCGG-3'

-

parC Reverse Primer: 5'-TCGTACTGATCAACGATAAC-3'

-

Thermocycling Conditions: 95°C for 5 min; 30 cycles of (95°C for 30s, 55°C for 30s, 72°C for 1 min); final extension at 72°C for 5 min.

-

-

PCR Product Purification: Purify the amplified PCR products to remove primers and dNTPs.

-

Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing using the same amplification primers.

-

Sequence Analysis: Align the resulting sequences with the wild-type reference sequences to identify any nucleotide and corresponding amino acid changes.

Protocol: Efflux Pump Activity Assay using Ethidium Bromide (EtBr)

-

Cell Preparation: Grow bacterial cells to mid-log phase (OD600 ≈ 0.6). Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to an OD600 of 0.4.

-

Loading: Add EtBr to the cell suspension to a final concentration of 2 µg/mL. Incubate at 37°C for 1 hour to allow the cells to load the dye.

-

Efflux Initiation: Centrifuge the loaded cells, discard the supernatant, and resuspend in fresh PBS. Add glucose (final concentration 0.4%) to energize the cells and initiate efflux. For inhibitor experiments, add an efflux pump inhibitor (EPI) like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at a final concentration of 100 µM.

-

Fluorescence Monitoring: Immediately transfer the suspension to a fluorescence spectrophotometer or plate reader. Monitor the decrease in fluorescence (Excitation: 530 nm, Emission: 600 nm) over time. A slower decrease in fluorescence in the presence of the EPI compared to its absence indicates active efflux.

Visualizations of Pathways and Workflows

Signaling Pathway for Efflux Pump Regulation

The expression of the AcrAB-TolC efflux pump is tightly controlled by a complex regulatory network, including the MarA/SoxS/Rob regulon. Exposure to Agent-9 can induce this pathway, leading to pump overexpression.

Caption: Regulatory pathway for MarA-mediated overexpression of the AcrAB-TolC efflux pump.

Experimental Workflow for Resistance Characterization

A systematic workflow is essential for identifying the specific resistance mechanisms in a clinical isolate.

Caption: Workflow for identifying mechanisms of resistance to this compound.

Logical Model of Combined Resistance

The final level of resistance is often a result of the additive or synergistic effects of multiple mechanisms.

Caption: Additive effects of different mechanisms leading to high-level resistance.

An In-depth Technical Guide to the Early-Stage Research of Antimicrobial Agent-9 (Tigecycline)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antimicrobial Agent-9, exemplified here by the glycylcycline antibiotic Tigecycline, represents a significant advancement in combating multi-drug resistant (MDR) bacterial pathogens. Developed as a structural analog of minocycline, it possesses a unique N,N-dimethylglycylamido moiety at the 9-position, which sterically hinders common tetracycline-specific resistance mechanisms, such as efflux pumps and ribosomal protection proteins.[1][2] This modification grants it a broad spectrum of bacteriostatic activity against a wide array of Gram-positive and Gram-negative bacteria, including notoriously difficult-to-treat organisms like methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[3][4] This whitepaper provides a comprehensive overview of the early-stage research on Tigecycline, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its initial evaluation.

Mechanism of Action

Tigecycline exerts its antimicrobial effect by inhibiting protein synthesis in bacteria.[1] Its primary target is the 30S ribosomal subunit. By binding to the A-site on the 30S subunit, Tigecycline effectively blocks the entry of aminoacyl-tRNA molecules into the ribosome.[3][5] This action prevents the incorporation of amino acids into the growing peptide chain, thereby halting protein elongation and inhibiting bacterial growth.[3]

The glycylamido substitution on Tigecycline enhances its binding affinity to the ribosome, making it a more potent inhibitor than its tetracycline predecessors.[6] This structural feature is also crucial for its ability to overcome resistance. The bulky side chain provides a steric block that interferes with the action of ribosomal protection proteins, which would otherwise dislodge older tetracyclines from their binding site.[1][2] Furthermore, Tigecycline is a poor substrate for the major tetracycline-specific efflux pumps that actively remove other tetracyclines from the bacterial cell.[2]

Quantitative Data Presentation

In Vitro Susceptibility Data

The in vitro activity of Tigecycline has been extensively evaluated against a broad range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits visible bacterial growth.

Table 1: In Vitro Activity of Tigecycline against Gram-Positive Bacteria

| Organism | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Staphylococcus aureus (MSSA) | 1,800 | 0.12 | 0.25 |

| Staphylococcus aureus (MRSA) | 1,800 | 0.12 | 0.5 |

| Enterococcus faecalis (VSE) | 93 | 0.12 | 0.5 |

| Enterococcus faecium (VRE) | - | 0.12 | 0.12 |

| Streptococcus pneumoniae | 226 | 0.015 | 0.03 |

| Streptococcus pyogenes | 259 | 0.03 | 0.03 |

Data compiled from multiple sources.[7][8]

Table 2: In Vitro Activity of Tigecycline against Gram-Negative Bacteria

| Organism | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Escherichia coli (ESBL-producing) | - | 0.12-0.25 | 0.5 |

| Klebsiella pneumoniae (ESBL-producing) | - | 1 | 2 |

| Enterobacter cloacae | - | 0.25 | 1 |

| Acinetobacter baumannii (MDR) | 227 | 0.5 | 1 |

Data compiled from multiple sources.[7][9]

In Vivo Efficacy Data

The in vivo efficacy of Tigecycline has been demonstrated in various murine infection models. The 50% effective dose (ED50), the dose required to protect 50% of the infected animals from death, is a key metric.

Table 3: In Vivo Efficacy of Tigecycline in Murine Infection Models

| Infection Model | Pathogen | ED50 (mg/kg) | Comparator (ED50 mg/kg) |

| Systemic Infection | Staphylococcus aureus (MRSA) | 0.72 | Vancomycin (2.2) |

| Systemic Infection | Glycopeptide-Intermediate S. aureus (GISA) | 1.9 | Vancomycin (31) |

| Peritonitis | Enterococcus faecalis (Tet-resistant) | 1.9 | Tetracycline (>200) |

| Peritonitis | Enterococcus faecium (VanA-type) | ≤5.7 | - |

| Pneumonia | Acinetobacter baumannii | 5 | Imipenem (30) |

Data compiled from multiple sources.[8][10][11]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental in vitro assay for assessing an antimicrobial's potency. The broth microdilution method is a standardized protocol.

Protocol:

-

Preparation of Tigecycline Stock: A stock solution of Tigecycline is prepared. Due to its poor stability in solution, it can be dissolved in DMSO and then in a saline solution containing ascorbic acid and pyruvate to maintain stability.[12]

-

Preparation of Microtiter Plates: Serial two-fold dilutions of Tigecycline are prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

-

Bacterial Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium overnight. Colonies are then used to prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of Tigecycline that completely inhibits visible growth of the organism.[13]

In Vivo Efficacy Testing: Murine Peritonitis Model

Animal models are crucial for evaluating the in vivo efficacy of a new antimicrobial agent. The murine peritonitis model is a common early-stage efficacy test.

Protocol:

-

Animal Model: Female ICR mice (4-6 weeks old) are typically used for this model.[11]

-

Inoculum Preparation: The bacterial strain of interest is grown overnight in an appropriate broth medium. The final inoculum is prepared by suspending the bacteria in a solution containing sterile rat fecal extract to mimic the polymicrobial nature of intra-abdominal infections.[11]

-

Infection: Mice are injected intraperitoneally with the bacterial inoculum, typically at a concentration that is approximately 10 times the minimum lethal dose.[11]

-

Treatment: Immediately following the bacterial challenge, different groups of mice are treated with a single subcutaneous dose of Tigecycline at varying concentrations. Control groups receive a placebo or a comparator antibiotic.[11]

-

Observation and Endpoint: The animals are observed for a set period (e.g., 7 days), and mortality rates are recorded for each treatment group.

-

Data Analysis: The 50% effective dose (ED50) is then calculated using statistical methods to determine the dose of Tigecycline required to protect half of the infected animals from a lethal infection.

Conclusion

The early-stage research on this compound (Tigecycline) demonstrates its significant potential as a broad-spectrum antibiotic with potent activity against many of the most challenging drug-resistant pathogens. Its novel mechanism of action, which circumvents common resistance pathways, combined with favorable in vitro and in vivo data, has established it as a valuable therapeutic option. The experimental protocols outlined herein provide a foundational framework for the continued evaluation of this and other novel antimicrobial agents. Further research will continue to define its clinical utility and monitor for the emergence of any new resistance mechanisms.

References

- 1. What is the mechanism of Tigecycline? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibiotics inhibiting protein synthesis 1 tetracyclines 03 05-2018 | PPTX [slideshare.net]

- 5. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]

- 6. Tigecycline - Wikipedia [en.wikipedia.org]

- 7. In Vitro Activity of Tigecycline against Gram-Positive and Gram-Negative Pathogens as Evaluated by Broth Microdilution and Etest - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. karger.com [karger.com]

- 10. Efficacy of tigecycline vs. imipenem in the treatment of experimental Acinetobacter baumannii murine pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Tigecycline preparation [bio-protocol.org]

- 13. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Antimicrobial Agent-9

Reference ID: AM-9-PG-20251111 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the fundamental physicochemical properties of Antimicrobial Agent-9 (AM-9), a novel synthetic antibacterial candidate. The data and protocols herein are intended to support further research, formulation development, and preclinical evaluation.

Introduction

This compound (AM-9) is a novel small molecule inhibitor of the bacterial quorum-sensing (QS) system. By disrupting this cell-to-cell communication pathway, AM-9 effectively attenuates virulence factor production and biofilm formation in a broad spectrum of pathogenic bacteria, offering a promising alternative to traditional bactericidal or bacteriostatic agents.[1][2][3] Understanding the physicochemical profile of AM-9 is critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, excretion (ADME), and formulation.[4][5]

Physicochemical Data Summary

The key physicochemical properties of AM-9 have been determined experimentally and are summarized in the table below. These values provide a foundational understanding of the compound's behavior in various environments.

| Property | Value | Method |

| Molecular Weight | 452.34 g/mol | Mass Spectrometry |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Thermodynamic Solubility | 18 µg/mL (in PBS, pH 7.4) | Shake-Flask Method |

| Kinetic Solubility | 65 µM (in PBS, pH 7.4, 2% DMSO) | Nephelometry |

| pKa (acidic) | 8.2 ± 0.1 | Potentiometric Titration |

| LogP | 3.1 | Shake-Flask Method |

| LogD (pH 7.4) | 2.5 | Shake-Flask Method |

| Chemical Stability | Stable for >12 months at 25°C/60% RH | ICH Q1A(R2) Guideline |

| Photostability | Degradation observed under direct light | ICH Q1B Guideline |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are provided below.

Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of AM-9, representing the maximum concentration of the most stable crystalline form that can be achieved in solution.[6][7]

-

Preparation: An excess amount of solid AM-9 is added to a sealed vial containing a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Equilibration: The vial is agitated in a temperature-controlled shaker (25°C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered through a 0.22 µm syringe filter to remove undissolved solid.

-

Quantification: The concentration of AM-9 in the clear filtrate is determined by a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a standard curve.

-

Replicates: The experiment is performed in triplicate to ensure accuracy and reproducibility.

Determination of pKa (Potentiometric Titration)

This method is used to determine the acid dissociation constant (pKa) of AM-9 by monitoring pH changes during titration.[8][9][10]

-

Sample Preparation: A 1 mM solution of AM-9 is prepared. The ionic strength of the solution is maintained using 0.15 M potassium chloride.[8]

-

Calibration: The potentiometer and pH electrode are calibrated using standard buffers of pH 4, 7, and 10.[8][10]

-

Titration: The AM-9 solution is made acidic to approximately pH 2.0 with 0.1 M HCl. A standardized 0.1 M NaOH solution is then added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the solution to stabilize (signal drift <0.01 pH units/min).[10]

-

Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The inflection point of the curve is used to calculate the pKa value. The procedure is repeated a minimum of three times.[8][10]

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is the "gold standard" for experimentally determining the LogP, which measures the lipophilicity of a neutral compound.[11][12][13]

-

Phase Saturation: Equal volumes of 1-octanol and water are mixed and shaken for 24 hours to ensure mutual saturation of the phases. The phases are then separated.

-

Compound Addition: A pre-weighed amount of AM-9 is dissolved in the aqueous phase (or octanol, depending on solubility). The pH of the aqueous phase is adjusted to ensure AM-9 is in its neutral, un-ionized form.

-

Partitioning: The octanol phase is added to the aqueous solution containing AM-9. The mixture is shaken vigorously to facilitate partitioning and then allowed to stand until the two phases are clearly separated.

-

Quantification: The concentration of AM-9 in both the aqueous and octanol phases is measured using a suitable analytical method, such as HPLC-UV.

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration of AM-9 in the octanol phase to its concentration in the aqueous phase.

Mandatory Visualizations

Proposed Mechanism of Action: Quorum Sensing Inhibition

AM-9 is hypothesized to act as a competitive antagonist of the LuxR-type receptor in Gram-negative bacteria. By binding to the receptor, it prevents the native acyl-homoserine lactone (AHL) autoinducer from initiating the downstream transcription of virulence genes.

Caption: AM-9 competitively inhibits the LuxR receptor.

Experimental Workflow: Thermodynamic Solubility Assay

The following diagram outlines the key steps in the shake-flask protocol for determining the thermodynamic solubility of a new chemical entity like AM-9.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight on the powerful of bacterial quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quorum-Sensing Regulation of Antimicrobial Resistance in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 6. enamine.net [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

The Efficacy and Mechanism of Ceftaroline Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ceftaroline, a fifth-generation cephalosporin, as a potent antimicrobial agent against a range of Gram-positive bacteria, including challenging resistant phenotypes such as methicillin-resistant Staphylococcus aureus (MRSA). This document outlines its mechanism of action, quantitative efficacy data, and detailed experimental protocols for susceptibility testing.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ceftaroline exerts its bactericidal effects by targeting and inhibiting penicillin-binding proteins (PBPs), which are crucial enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall.[1][2] Unlike many other β-lactam antibiotics, Ceftaroline possesses a high affinity for PBP2a, the mutated PBP in MRSA that confers resistance to most β-lactams.[2][3] This strong binding affinity allows Ceftaroline to effectively disrupt cell wall synthesis in MRSA, leading to cell lysis and bacterial death.[3]

Recent studies have elucidated a sophisticated allosteric mechanism of action against PBP2a.[4] A molecule of Ceftaroline first binds to an allosteric site on the PBP2a enzyme, inducing a conformational change that opens the active site. This allows a second Ceftaroline molecule to bind covalently to the now-accessible active site, effectively inhibiting the enzyme's function.[4]

Signaling Pathway Diagram: Ceftaroline Inhibition of PBP2a

Caption: Allosteric inhibition of PBP2a by Ceftaroline leading to cell death.

Quantitative Efficacy: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. Ceftaroline has demonstrated potent activity against a wide array of Gram-positive pathogens. The following tables summarize MIC data from various studies.

| Gram-Positive Isolate | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) | Reference |

| Staphylococcus aureus (all) | 0.25-0.5 | 1 | 97.2 | [5] |

| Methicillin-Susceptible S. aureus (MSSA) | 0.25 | 0.25 | 99.9-100 | [5][6][7] |

| Methicillin-Resistant S. aureus (MRSA) | 0.5-1 | 1-2 | 89.8-97.2 | [5][6][7][8] |

| Staphylococcus epidermidis | - | 0.5 | - | [8] |

| Streptococcus pneumoniae | ≤0.015-0.03 | 0.06-0.5 | 99.9 | [1][2] |

| Penicillin-Resistant S. pneumoniae | - | ≤0.5 | - | [1] |

| Streptococcus pyogenes | ≤0.015 | ≤0.03 | 100 | [1][5] |

| Streptococcus agalactiae | ≤0.015 | 0.016-0.06 | 100 | [1][2][5] |

| Vancomycin-Susceptible Enterococcus faecalis | - | 4 | - | [1] |

| Vancomycin-Resistant Enterococcus faecalis | - | 8 | - | [1] |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols: Antimicrobial Susceptibility Testing

The standard method for determining the MIC of Ceftaroline is broth microdilution, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][9]

Broth Microdilution Method (CLSI)

This method involves preparing serial dilutions of Ceftaroline in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized suspension of the test bacterium.

Materials:

-

Ceftaroline powder

-

Appropriate solvent for Ceftaroline

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

For streptococci: CAMHB supplemented with 2.5-5% lysed horse blood[9]

-

Sterile 96-well microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

Procedure:

-

Preparation of Ceftaroline Stock Solution: Prepare a stock solution of Ceftaroline at a known high concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the Ceftaroline stock solution in CAMHB directly in the wells of a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the Ceftaroline dilutions. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of Ceftaroline at which there is no visible growth (turbidity) of the bacterium.

Experimental Workflow: Broth Microdilution for MIC Determination

References

- 1. academic.oup.com [academic.oup.com]

- 2. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]

- 4. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmilabs.com [jmilabs.com]

- 6. In vitro Activity of Ceftaroline Against Isolates of Gram-Positive Bacteria from Patients with Bloodstream Infections Collected as a Part of ATLAS Between 2017 and 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro activity of ceftaroline and comparator agents against Gram-positive and Gram-negative clinical isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Activity of Ceftaroline against Gram-Positive and Gram-Negative Pathogens Isolated from Patients in Canadian Hospitals in 2009 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jmilabs.com [jmilabs.com]

Antimicrobial Agent-9: A Technical Guide on its Efficacy Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The development of novel antimicrobial agents with potent activity against these pathogens is a critical area of research. This technical guide provides a comprehensive overview of a novel investigational antimicrobial, designated "Antimicrobial Agent-9," which has demonstrated significant efficacy against a range of clinically relevant Gram-negative bacteria. This document details the agent's mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its evaluation. Furthermore, it includes visual representations of key pathways and workflows to facilitate a deeper understanding of its pharmacological profile.

Introduction to this compound

This compound is a synthetic molecule belonging to a new class of antibiotics that targets bacterial protein synthesis. Unlike traditional aminoglycosides or tetracyclines, it binds to a unique site on the 30S ribosomal subunit, leading to a potent bactericidal effect.[1][2] Its novel binding site and mechanism of action make it a promising candidate for overcoming existing resistance mechanisms.[3][4]

Quantitative Efficacy Data

The in vitro activity of this compound was evaluated against a panel of Gram-negative bacteria using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).[5][6][7] The results are summarized in the table below.

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 2 |

| Klebsiella pneumoniae | ATCC 700603 | 4 |

| Pseudomonas aeruginosa | PAO1 | 8 |

| Acinetobacter baumannii | ATCC 19606 | 4 |

| Enterobacter cloacae | ATCC 13047 | 2 |

| Proteus mirabilis | ATCC 12453 | 1 |

| Salmonella Typhimurium | ATCC 14028 | 2 |

| Shigella sonnei | ATCC 25931 | 1 |

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-negative bacteria.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its bactericidal effect by disrupting protein synthesis. The agent binds to a specific pocket on the 30S ribosomal subunit, which is composed of both ribosomal RNA and proteins.[1] This binding event interferes with the correct positioning of aminoacyl-tRNA at the A-site of the ribosome.[1] The consequence is the premature termination of polypeptide elongation and the release of non-functional peptides, ultimately leading to bacterial cell death.

References

- 1. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mechanism of action of antimicrobial agents | PPTX [slideshare.net]

- 3. Resistance of Gram-Negative Bacteria to Current Antibacterial Agents and Approaches to Resolve It - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Preparation of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Antimicrobial Agent-9 (AA-9)

An In-depth Technical Guide on a Novel Antimicrobial Agent for Drug Development Professionals

Abstract

Antimicrobial resistance (AMR) represents a formidable challenge to global public health, necessitating the urgent development of novel therapeutic agents.[1] This document provides a comprehensive technical overview of Antimicrobial Agent-9 (AA-9), a novel synthetic compound demonstrating significant bactericidal activity against a range of clinically relevant Gram-positive and Gram-negative pathogens. AA-9 exhibits a unique mechanism of action, inhibiting bacterial DNA gyrase and topoisomerase IV at a novel binding site, which contributes to its low propensity for resistance development. This whitepaper details the in vitro and in vivo efficacy, mechanism of action, and key experimental protocols for AA-9, presenting a compelling case for its further development as a next-generation antimicrobial agent.

Introduction

The rise of multi-drug resistant (MDR) bacteria poses a significant threat to public health worldwide, undermining the efficacy of conventional antibiotics and escalating the severity of infections.[2] The development of novel antimicrobial agents is a critical strategy to address the challenge of multidrug-resistant (MDR) pathogens.[1] this compound (AA-9) is a novel synthetic molecule designed to overcome existing resistance mechanisms. This document outlines the core scientific data and methodologies related to AA-9 for researchers, scientists, and drug development professionals.

In Vitro Antimicrobial Activity

AA-9 has demonstrated potent in vitro activity against a broad spectrum of bacterial pathogens, including strains resistant to current standard-of-care antibiotics.

Quantitative Efficacy Data

The minimum inhibitory concentration (MIC) of AA-9 was determined against a panel of Gram-positive and Gram-negative bacteria using the broth microdilution method. The results are summarized in the table below.

| Bacterial Species | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.5-2 | 1 | 2 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1-4 | 2 | 4 |

| Streptococcus pneumoniae | Penicillin-Susceptible | 0.25-1 | 0.5 | 1 |

| Streptococcus pneumoniae | Penicillin-Resistant | 0.5-2 | 1 | 2 |

| Escherichia coli | - | 1-8 | 2 | 8 |

| Klebsiella pneumoniae | - | 2-16 | 4 | 16 |

| Pseudomonas aeruginosa | - | 4-32 | 8 | 32 |

| Acinetobacter baumannii | Multi-Drug Resistant (MDR) | 4-32 | 16 | 32 |

Caption: In vitro activity of AA-9 against key bacterial pathogens.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of AA-9 was determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of AA-9: A stock solution of AA-9 was prepared in dimethyl sulfoxide (DMSO) and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Bacterial Inoculum: Bacterial strains were grown overnight on appropriate agar plates. Colonies were suspended in saline to a turbidity equivalent to a 0.5 McFarland standard, then further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of AA-9 that completely inhibited visible bacterial growth.

Mechanism of Action

AA-9 exerts its bactericidal effect through the dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and transcription. The proposed mechanism involves the stabilization of the enzyme-DNA cleavage complex, leading to lethal double-strand breaks in the bacterial chromosome.

Signaling Pathway Diagram

Caption: Proposed mechanism of action of this compound (AA-9).

In Vivo Efficacy

The in vivo efficacy of AA-9 was evaluated in a murine sepsis model.

Quantitative Efficacy Data

| Pathogen | Inoculum (CFU/mouse) | Treatment (mg/kg) | Survival Rate (%) |

| S. aureus (MRSA) | 1 x 10⁷ | 10 | 80 |

| S. aureus (MRSA) | 1 x 10⁷ | 20 | 100 |

| E. coli | 5 x 10⁶ | 20 | 70 |

| E. coli | 5 x 10⁶ | 40 | 90 |

Caption: In vivo efficacy of AA-9 in a murine sepsis model.

Experimental Protocol: Murine Sepsis Model

-

Animal Model: Male BALB/c mice (6-8 weeks old) were used for the study.

-

Infection: Mice were infected via intraperitoneal injection with a lethal dose of the bacterial pathogen.

-

Treatment: One hour post-infection, mice were treated with a single intravenous dose of AA-9 or vehicle control.

-

Monitoring: Survival was monitored for 7 days post-infection.

Experimental Workflow

The following diagram illustrates the general workflow for the preclinical evaluation of AA-9.

Caption: Preclinical experimental workflow for this compound.

Conclusion

This compound (AA-9) demonstrates a promising profile as a novel antimicrobial agent with potent activity against a range of clinically important bacteria, including multi-drug resistant strains. Its unique mechanism of action suggests a low potential for the development of resistance. The in vivo efficacy data further supports its potential as a therapeutic candidate. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to advance AA-9 through preclinical and clinical development.

References

Methodological & Application

Application Notes and Protocols for Antimicrobial Agent-9 Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial Agent-9 is a novel synthetic molecule belonging to the oxazolidinone class of antibiotics. Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. These application notes provide detailed protocols for determining the in vitro susceptibility of common bacterial pathogens to this compound using standardized methods such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method. Adherence to these protocols is crucial for obtaining accurate and reproducible data, which is essential for the development and clinical application of this new antimicrobial agent.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Quality Control Strains

The following table provides the expected MIC ranges for this compound against standard quality control (QC) bacterial strains. These ranges should be used to verify the accuracy of the testing methodology.[1][2][3] If the MIC values for the QC strains fall outside of these ranges, the test results for the clinical isolates are not valid and the assay should be repeated.[2]

| Quality Control Strain | ATCC Number | This compound MIC Range (µg/mL) |

| Staphylococcus aureus | 29213 | 0.5 - 2 |

| Enterococcus faecalis | 29212 | 1 - 4 |

| Streptococcus pneumoniae | 49619 | 0.25 - 1 |

| Escherichia coli | 25922 | 2 - 8 |

| Pseudomonas aeruginosa | 27853 | 16 - 64 |

Table 2: Disk Diffusion Zone Diameter Breakpoints for this compound

The following table provides the zone diameter interpretive criteria for the disk diffusion method using a 30 µg this compound disk.[4][5] These breakpoints are used to categorize bacterial isolates as susceptible, intermediate, or resistant to this compound.

| Zone Diameter (mm) | Interpretation |

| ≥ 21 | Susceptible (S) |

| 18 - 20 | Intermediate (I) |

| ≤ 17 | Resistant (R) |

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[6][7]

Materials:

-

This compound stock solution (prepared in a suitable solvent)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

-

ELISA plate reader (optional)

Procedure:

-

Prepare this compound Dilutions:

-

Create a series of two-fold dilutions of this compound in CAMHB directly in the 96-well plate.[8][9]

-

The final volume in each well should be 100 µL.

-

The concentration range should be appropriate to determine the MIC for the test organisms (e.g., 0.06 to 128 µg/mL).

-

Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

-

-

Prepare Bacterial Inoculum:

-

Select 3-5 well-isolated colonies of the test organism from an overnight culture on a non-selective agar plate.

-

Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]

-

Within 15 minutes of standardization, dilute the suspension in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate, except for the sterility control well.

-

The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

Protocol 2: Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[4][11]

Materials:

-

This compound disks (30 µg)

-

Mueller-Hinton Agar (MHA) plates (150 mm)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Forceps

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Prepare Bacterial Inoculum:

-

Prepare the inoculum as described in the broth microdilution protocol (Step 2).

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and remove excess liquid by pressing the swab against the inside of the tube.

-

Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure a uniform lawn of growth.[12]

-

-

Application of Disks:

-

Using sterile forceps, place the this compound disk onto the surface of the inoculated agar plate.

-

Gently press the disk to ensure complete contact with the agar.

-

If testing multiple agents, ensure disks are spaced far enough apart to prevent overlapping zones of inhibition.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-24 hours in ambient air.[13]

-

-

Interpretation of Results:

-

Measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a ruler or caliper.[13]

-

Interpret the results as Susceptible, Intermediate, or Resistant based on the zone diameter breakpoints provided in Table 2.

-

Visualizations

Hypothetical Mechanism of Action of this compound

Caption: Mechanism of Action of this compound.

Experimental Workflow for Broth Microdilution MIC Testing

Caption: Broth Microdilution Workflow.

Logical Relationship for Interpreting Disk Diffusion Results

Caption: Disk Diffusion Interpretation Logic.

References

- 1. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbiologyclass.net [microbiologyclass.net]

- 3. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]

- 4. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 5. Practical Guide to Interpretation of Antimicrobial Susceptibility Test - WSAVA 2017 Congress - VIN [vin.com]

- 6. idexx.com [idexx.com]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Agent-9

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3][4] It is a fundamental measure of the potency of an antimicrobial agent against a specific organism and a critical parameter in the discovery and development of new antimicrobial drugs.[5] This application note provides a detailed protocol for determining the MIC of a novel investigational compound, Antimicrobial Agent-9, using the broth microdilution method. This method is a standardized, accurate, and widely used technique for antimicrobial susceptibility testing.[6][7]

Principle of the Assay

The broth microdilution method involves challenging a standardized suspension of a test microorganism with serial dilutions of this compound in a liquid growth medium.[8][9] The assay is typically performed in a 96-well microtiter plate, which allows for the simultaneous testing of multiple concentrations and replicates.[6][10] Following incubation, the presence or absence of visible microbial growth is determined, often by assessing the turbidity of the broth.[6][8] The MIC is the lowest concentration of this compound at which no visible growth is observed.[2][3]

Applications

-

Drug Discovery and Development: MIC determination is essential for evaluating the in vitro efficacy of new antimicrobial candidates like this compound, guiding lead optimization, and supporting preclinical development.[4]

-

Antimicrobial Resistance Surveillance: Monitoring the MICs of pathogens to existing and new antimicrobial agents is crucial for tracking the emergence and spread of resistance.

-

Clinical Microbiology: In a clinical setting, MIC values help guide clinicians in selecting the most appropriate antimicrobial therapy and dosage regimen for treating bacterial infections.[5][11]

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is intended for researchers, scientists, and drug development professionals. It is crucial to perform this assay under aseptic conditions to prevent contamination.

Materials and Equipment

-

This compound (stock solution of known concentration)

-

Test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well, U-bottom microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette (8- or 12-channel) and single-channel pipettes

-

Sterile pipette tips

-

Spectrophotometer or turbidity meter

-

Incubator (35 ± 2°C)

-

Vortex mixer

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

Procedure

Day 1: Inoculum Preparation and Plate Inoculation

-

Preparation of this compound Dilutions:

-

Prepare a working stock solution of this compound in the appropriate solvent (e.g., water, DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the test organism.

-